N-(5-carbamoyl-6-methoxypyridin-3-yl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide
Description
N-(5-carbamoyl-6-methoxypyridin-3-yl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Properties
IUPAC Name |
N-(5-carbamoyl-6-methoxypyridin-3-yl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O3/c1-27-16-13(15(19)25)8-12(10-21-16)22-17(26)24-6-4-23(5-7-24)14-3-2-11(18)9-20-14/h2-3,8-10H,4-7H2,1H3,(H2,19,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCVNACWKKYHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)NC(=O)N2CCN(CC2)C3=NC=C(C=C3)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-carbamoyl-6-methoxypyridin-3-yl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and piperazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Pyridine derivatives: Starting materials for the pyridine rings.
Piperazine: A core structure that is functionalized in subsequent steps.
Coupling agents: Such as EDCI or DCC, to facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysts: To enhance reaction rates.
Solvents: To dissolve reactants and control reaction conditions.
Purification techniques: Such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-carbamoyl-6-methoxypyridin-3-yl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying interactions with biological targets.
Medicine: Potential therapeutic agent for treating diseases.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(5-carbamoyl-6-methoxypyridin-3-yl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibiting or activating enzymatic activity.
Receptors: Binding to receptor sites to modulate biological responses.
Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- N-(5-carbamoyl-6-methoxypyridin-3-yl)-4-(5-chloropyridin-2-yl)piperazine-1-carboxamide
- N-(5-carbamoyl-6-methoxypyridin-3-yl)-4-(5-bromopyridin-2-yl)piperazine-1-carboxamide
Uniqueness
N-(5-carbamoyl-6-methoxypyridin-3-yl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms often enhance the stability and bioavailability of compounds, making them more effective in their applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
